molecular formula C6H7N3O2 B11813039 (3-Nitropyridin-4-YL)methanamine CAS No. 1060804-43-4

(3-Nitropyridin-4-YL)methanamine

Katalognummer: B11813039
CAS-Nummer: 1060804-43-4
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: WPOWHFXXQDTQGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Nitropyridin-4-YL)methanamine is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a nitro group (-NO2) at the 3-position and an amine group (-NH2) at the 4-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitropyridin-4-YL)methanamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group is then reduced to an amine group using reducing agents such as iron and acetic acid in ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to ensure safety and efficiency. For example, a two-step continuous flow synthesis can be employed, where pyridine N-oxide is nitrated with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, which is then reduced to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Nitropyridin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine, (3-Aminopyridin-4-YL)methanamine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

(3-Nitropyridin-4-YL)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Nitropyridin-4-YL)methanamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Nitropyridin-4-YL)methanamine is unique due to the presence of both the nitro and amine groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound in various applications.

Eigenschaften

CAS-Nummer

1060804-43-4

Molekularformel

C6H7N3O2

Molekulargewicht

153.14 g/mol

IUPAC-Name

(3-nitropyridin-4-yl)methanamine

InChI

InChI=1S/C6H7N3O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3,7H2

InChI-Schlüssel

WPOWHFXXQDTQGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1CN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.